3-Amino-1-cyclobutyl-3-methylbutan-2-one
Description
3-Amino-1-cyclobutyl-3-methylbutan-2-one (CAS No. 1592266-37-9) is a cyclobutane-containing β-aminoketone derivative. Its structure features a cyclobutyl ring attached to a branched carbon chain with both amino and ketone functional groups. This compound is primarily used in pharmaceutical and organic synthesis as a building block for more complex molecules, such as heterocyclic compounds or enzyme inhibitors. Its strained cyclobutane ring may influence reactivity and conformational stability compared to larger cycloalkane analogs (e.g., cyclohexane derivatives) .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,10)8(11)6-7-4-3-5-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
FJYILMIJIWPSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CC1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-cyclobutyl-3-methylbutan-2-one may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
Scientific Research Applications
3-Amino-1-cyclobutyl-3-methylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Amino-1-cyclobutyl-3-methylbutan-2-one with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.
Key Comparisons :
Structural Complexity vs. Unlike 3-[(3-Methylbutyl)nitrosoamino]butan-2-one, which contains a nitroso group (associated with carcinogenicity), the amino group in the target compound offers safer handling and broader synthetic utility .
Functional Group Interactions: The β-aminoketone moiety enables tautomerization and enolate formation, similar to Methyl 2-benzoylamino-3-oxobutanoate . However, the cyclobutyl group may sterically hinder such equilibria compared to linear analogs. Compared to 3-Amino-1-phenylbutane, the ketone in the target compound increases polarity, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) .
Biological Relevance: Cyclobutane-containing compounds are increasingly studied for their bioactivity, such as mimicking peptide turn structures. This contrasts with 1-Amino-1-cyclohexanecarboxylic acid, which is a standard building block in peptide chemistry .
Research Findings and Limitations
- Synthesis Challenges: While Methyl 2-benzoylamino-3-oxobutanoate is synthesized via reflux with PTSA catalysis , the target compound’s strained cyclobutyl ring may require milder conditions to prevent ring-opening side reactions.
- Safety Data Gaps: Unlike 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7), which has detailed safety protocols , toxicity data for 3-Amino-1-cyclobutyl-3-methylbutan-2-one remains sparse.
Biological Activity
3-Amino-1-cyclobutyl-3-methylbutan-2-one is an organic compound notable for its unique structural features, which include a cyclobutyl ring, an amino group, and a ketone functional group. Its molecular formula contributes to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its functional groups and structural components, specifically the presence of an amino group at the 3-position and a ketone at the 2-position of the butan chain. The molecular weight of 155.24 g/mol reflects its relatively small size, which may facilitate its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O |
| Molecular Weight | 155.24 g/mol |
| Functional Groups | Amino, Ketone |
| Structural Features | Cyclobutyl Ring |
Research indicates that the biological activity of 3-Amino-1-cyclobutyl-3-methylbutan-2-one is primarily attributed to its amino group, which can form hydrogen bonds with biological macromolecules such as proteins and enzymes. This interaction may modulate their activity, influencing various biochemical pathways. The potential for this compound to serve as a precursor in drug development is significant due to its ability to interact with multiple biological targets .
Cellular Interactions
Studies have demonstrated that 3-Amino-1-cyclobutyl-3-methylbutan-2-one exhibits interactions with cellular components that could lead to therapeutic effects. For instance, its binding affinity to specific enzymes or receptors may facilitate modulation of metabolic pathways. The compound has been investigated for its role in stabilizing microtubules, which are crucial for cell division and intracellular transport .
Case Studies
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-Amino-1-cyclobutyl-3-methylbutan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-1-cyclobutyl-2-methylbutan-1-one | Hydroxyl group instead of ketone | Different solubility and reactivity profiles |
| 4-Amino-1-cyclobutyl-2-methylbutan-1-one | Different functional group positions | Variation in biological activity due to structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
